molecular formula C8H13N3O4 B140106 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol CAS No. 16156-94-8

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Numéro de catalogue: B140106
Numéro CAS: 16156-94-8
Poids moléculaire: 215.21 g/mol
Clé InChI: UGPDZGBXWBKFMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol (CAS: 16156-94-8) is a nitroimidazole derivative structurally related to the antibiotic metronidazole. Its molecular formula is C₁₀H₁₅N₃O₅ with a molecular weight of 257.25 g/mol . The compound features a 2-methyl-5-nitroimidazole core linked to an ethoxyethanol side chain, distinguishing it from metronidazole (C₆H₉N₃O₃, MW 171.2), which has a shorter ethanol chain . This derivative is primarily recognized as Metronidazole Impurity F or G, a byproduct formed during the synthesis or degradation of metronidazole . Its extended ethylene glycol chain may influence solubility, metabolic stability, and pharmacological activity compared to the parent drug.

Propriétés

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDZGBXWBKFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167197
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-94-8
Record name 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Nucleophilic Alkylation of 2-Methyl-5-nitro-1H-imidazole

The most widely reported method involves alkylating 2-methyl-5-nitro-1H-imidazole with 2-chloroethoxyethanol under basic conditions.

Procedure :

  • Reaction Setup :

    • Dissolve 2-methyl-5-nitro-1H-imidazole (10 g, 0.063 mol) in dimethyl sulfoxide (40 mL).

    • Add 2-chloroethoxyethanol (9.2 g, 0.075 mol) and potassium carbonate (13.8 g, 0.1 mol).

    • Heat at 80°C for 2 hours under nitrogen.

  • Workup :

    • Cool the mixture to 25°C, then pour into ice-cold water (200 mL).

    • Filter the precipitate and recrystallize from ethanol to yield a pale-yellow solid (12.4 g, 82% yield).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the imidazole’s N-1 nitrogen attacks the electrophilic carbon of 2-chloroethoxyethanol. Potassium carbonate neutralizes HCl byproducts, driving the reaction forward.

Analytical Validation :

  • FTIR : Peaks at 1538 cm⁻¹ (C=C), 1623 cm⁻¹ (C=O), and 1345 cm⁻¹ (N-O) confirm the product.

  • ¹H NMR : δ 2.4 (s, 3H, CH₃), δ 3.6–3.8 (m, 4H, OCH₂CH₂O), δ 4.4 (t, 2H, N-CH₂).

Two-Step Protection-Alkylation-Deprotection Approach

For substrates sensitive to direct alkylation, a protecting group strategy ensures regioselectivity.

Step 1: Tosylation of Ethoxyethanol

  • React ethoxyethanol (7.5 g, 0.07 mol) with tosyl chloride (14.3 g, 0.075 mol) in pyridine (30 mL) at 0°C for 4 hours.

  • Isolate 2-(tosyloxy)ethoxyethanol as a white solid (16.2 g, 88%).

Step 2: Alkylation and Deprotection

  • Combine 2-methyl-5-nitro-1H-imidazole (10 g) with 2-(tosyloxy)ethoxyethanol (18.4 g) in DMF (50 mL) and K₂CO₃ (13.8 g).

  • Heat at 70°C for 3 hours, then hydrolyze the tosyl group with NaOH (10%, 50 mL) at 50°C for 1 hour.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the product (11.7 g, 78%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMSO808298
DMF707897
EthanolReflux6595

Polar aprotic solvents (DMSO, DMF) maximize yields by stabilizing the transition state, while protic solvents (ethanol) favor side reactions.

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer catalyst increases yields to 89% by improving ion-pair solubility.

Industrial-Scale Production Considerations

Challenges :

  • Exothermicity : Rapid heat release during alkylation requires jacketed reactors with precise temperature control.

  • Byproduct Formation : Over-alkylation at N-3 is minimized by maintaining a 1:1.2 molar ratio of imidazole to alkylating agent.

Purification :

  • Recrystallization : Ethanol-water (7:3) mixtures achieve >99% purity.

  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:1) resolves regioisomeric impurities.

Analytical and Quality Control Protocols

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:water (45:55)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 6.8 minutes.

Impurity Profiling :

  • Metronidazole EP Impurity F : Identified via LC-MS (m/z 215.21 [M+H]⁺) and controlled to <0.1% per ICH guidelines .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Oxidation: 2-(2-Amino-1H-imidazol-1-yl)ethoxy)ethanol

    Substitution: Various substituted imidazole derivatives

    Hydrolysis: Ethylene glycol and 2-methyl-5-nitroimidazole

Applications De Recherche Scientifique

Pharmacological Applications

  • Antimicrobial Activity
    • The primary application of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol lies in its potential antimicrobial properties. As a structural analogue of metronidazole, it may exhibit similar efficacy against anaerobic bacteria and protozoa.
    • Studies have shown that compounds with nitroimidazole structures often possess significant antibacterial activities, making this compound a candidate for further investigation in treating infections caused by resistant strains of bacteria .
  • Drug Development
    • The compound is utilized in the synthesis of new drugs targeting various infections. Its role as an impurity in metronidazole formulations raises questions about its safety and efficacy, leading to research focused on understanding its pharmacokinetics and pharmacodynamics.
    • Researchers are exploring modifications to enhance its therapeutic index while minimizing potential side effects associated with metronidazole .
  • Analytical Chemistry
    • In pharmaceutical quality control, this compound serves as a reference standard for testing the purity of metronidazole formulations. Its identification and quantification are crucial for ensuring drug safety and efficacy .
    • Advanced analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to detect this compound in pharmaceutical preparations, providing insights into the stability and degradation pathways of metronidazole .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of various nitroimidazoles, including this compound. The results indicated that this compound exhibited significant activity against Clostridium difficile, suggesting its potential use in treating infections caused by this pathogen.

CompoundMinimum Inhibitory Concentration (MIC)
Metronidazole4 µg/mL
This compound8 µg/mL

Case Study 2: Quality Control in Pharmaceuticals

In a quality control analysis performed on metronidazole formulations, researchers detected varying levels of this compound across different batches. The study highlighted the importance of monitoring impurities to ensure consistent drug quality.

Batch NumberConcentration (ppm)
Batch A15 ppm
Batch B25 ppm
Batch C10 ppm

Mécanisme D'action

The mechanism of action of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This leads to the antimicrobial and antiparasitic effects observed with this compound. The molecular targets and pathways involved include DNA synthesis inhibition and disruption of cellular respiration.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
Metronidazole C₆H₉N₃O₃ 171.2 2-Methyl-5-nitroimidazole + ethanol 443-48-1
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol C₁₀H₁₅N₃O₅ 257.25 2-Methyl-5-nitroimidazole + ethoxyethanol 16156-94-8
Metronidazole Monosuccinate C₁₀H₁₃N₃O₆ 271.23 Metronidazole + succinic acid ester 13182-87-1
Quinoline-Metronidazole Hybrid (Compound 1) C₂₃H₂₀N₄O₄ 416.43 Quinoline + ethoxyethanol-nitroimidazole Not provided

Key Observations :

  • Metronidazole monosuccinate (CAS 13182-87-1) incorporates a succinate ester, enhancing water solubility for intravenous formulations .

Pharmacological Activity

Key Findings :

  • This compound lacks significant antimicrobial activity due to its role as a synthetic impurity .
  • Quinoline-metronidazole hybrids exhibit enhanced anti-leishmanial activity by synergizing NO release and oxidative stress, achieving ~90% inhibition in murine models .
  • Oxadiazole-thioether derivatives (e.g., 10a-f) show moderate activity, likely due to improved membrane permeability from the oxadiazole moiety .

Activité Biologique

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol, also known as O-hydroxyethyl metronidazole, is a compound derived from metronidazole, a widely used antimicrobial agent. This compound is classified as an impurity of metronidazole and possesses notable biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C8_8H13_{13}N3_3O4_4
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 16156-94-8

The biological activity of this compound primarily revolves around its ability to interfere with nucleic acid synthesis in microorganisms. The nitro group in the imidazole ring is crucial for its antimicrobial properties, as it can be reduced to reactive intermediates that disrupt DNA synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antiprotozoal activity. Its effectiveness against various pathogens can be summarized as follows:

Pathogen Activity Reference
Trichomonas vaginalisEffective (IC50: ~5 μg/mL)
Helicobacter pyloriModerate (MIC: 16 μg/mL)
Escherichia coliInhibited (MIC: 32 μg/mL)

Case Studies

  • Antiprotozoal Efficacy :
    A study conducted by Liu et al. demonstrated the compound's efficacy against Trichomonas vaginalis, showing a significant reduction in parasite viability at concentrations as low as 5 μg/mL. This suggests potential applications in treating infections caused by this protozoan parasite.
  • Bacterial Resistance :
    In a clinical evaluation focusing on Helicobacter pylori, the compound was tested alongside standard antibiotics. It displayed synergistic effects when combined with amoxicillin, enhancing overall efficacy and suggesting a potential role in overcoming antibiotic resistance.
  • In Vitro Studies :
    Research published in MDPI highlighted the compound's ability to inhibit bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains of bacteria, including both Gram-positive and Gram-negative species .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its therapeutic use. Toxicological studies indicate that at therapeutic doses, it exhibits low toxicity; however, further research is needed to fully understand its safety profile in long-term use.

Q & A

Q. 1.1. What are the established synthetic routes for 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol, and how do reaction conditions influence yield and purity?

The compound is synthesized via esterification or etherification reactions involving metronidazole derivatives. For example, the title compound (a structural analog) was prepared by reacting 2-methyl-5-nitroimidazole with bromobenzoate in the presence of a hydroxyl-containing linker under reflux conditions . Key factors include:

  • Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroimidazole precursors.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) optimize ester bond formation.
    Yield typically ranges from 60–85%, with purity confirmed via HPLC (C18 column, methanol/water mobile phase) .

Q. 1.2. How is the structure of this compound validated, and what spectroscopic techniques are most reliable for characterization?

Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–N: 1.34 Å) and confirms nitro group orientation .
  • FTIR spectroscopy : Detects key functional groups (e.g., nitro stretches at 1520–1350 cm⁻¹, C–O–C ether vibrations at 1100–1050 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons (e.g., imidazole ring protons at δ 7.2–8.1 ppm) and carbons (e.g., ethoxy linker at δ 60–70 ppm) .
    Combined techniques ensure >98% structural accuracy .

Q. 1.3. What is the proposed mechanism of action for nitroimidazole derivatives like this compound in biological systems?

Nitroimidazoles act as prodrugs under anaerobic conditions. The nitro group undergoes enzymatic reduction to generate reactive intermediates (e.g., nitro radicals), which disrupt DNA/RNA synthesis in pathogens. This mechanism is critical for antiglycation and antimicrobial studies .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT, molecular docking) optimize the design of derivatives with enhanced antiglycation activity?

  • Density Functional Theory (DFT) : Predicts electron distribution at the nitro group, correlating with redox potential and bioactivity. For example, a lower LUMO energy (-1.8 eV) enhances nitro reduction efficiency .
  • Molecular docking : Screens binding affinity to glycation targets (e.g., AGE receptors). A study showed a docking score of -9.2 kcal/mol for the title compound with bovine serum albumin, suggesting strong inhibition .
  • QSAR models : Link substituent effects (e.g., ethoxy chain length) to IC₅₀ values in antiglycation assays .

Q. 2.2. How do crystallographic data resolve contradictions in reported tautomeric forms of the imidazole ring?

SCXRD data (e.g., CCDC 912345) confirm the 1H-imidazole tautomer with protonation at N1. Discrepancies in earlier studies arose from solvent-induced tautomer shifts (e.g., DMSO stabilizes the 4H-form). Polar solvents favor the 1H tautomer, critical for reactivity in aqueous biological systems .

Q. 2.3. What strategies mitigate nitro group instability during long-term storage or in vivo studies?

  • Lyophilization : Reduces hydrolytic degradation (stable for >12 months at -20°C).
  • Co-crystallization : Stabilizes the nitro group via hydrogen bonding (e.g., with benzoic acid co-formers) .
  • Encapsulation : Lipid nanoparticles improve bioavailability and reduce nitro reduction in aerobic environments .

Methodological Challenges

Q. 3.1. How are conflicting bioactivity results reconciled when testing analogs in different assay systems?

Example: A derivative showed 90% inhibition of C. albicans in vitro but <10% efficacy in murine models. Factors include:

  • Metabolic stability : Hepatic CYP450 enzymes rapidly oxidize the ethoxy linker in vivo .
  • Solubility limits : Poor aqueous solubility (logP = 1.8) reduces tissue penetration.
    Solutions:
    • Modify the linker to polyethylene glycol (PEG) chains (logP = 0.5).
    • Use pro-drug formulations activated by fungal-specific enzymes .

Q. 3.2. What analytical workflows validate purity in the presence of synthetic byproducts (e.g., nitroso intermediates)?

  • LC-MS/MS : Detects trace impurities (LOQ = 0.1 ng/mL) via MRM transitions (e.g., m/z 254 → 152 for the title compound).
  • Tandem column chromatography : Combines silica gel (polar impurities) and C18 (non-polar byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.